molecular formula C13H16Cl4O2 B13940549 Agn-PC-036F1O CAS No. 55493-64-6

Agn-PC-036F1O

Cat. No.: B13940549
CAS No.: 55493-64-6
M. Wt: 346.1 g/mol
InChI Key: FKDDBMQLQHIRSL-UHFFFAOYSA-N
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Description

Agn-PC-036F1O is a compound of interest in various scientific fields due to its unique chemical properties and potential applications

Preparation Methods

The preparation of Agn-PC-036F1O involves several synthetic routes and reaction conditions. The industrial production methods for this compound typically include:

Chemical Reactions Analysis

Agn-PC-036F1O undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Agn-PC-036F1O has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Agn-PC-036F1O involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Agn-PC-036F1O can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

This compound stands out due to its unique chemical structure and diverse range of applications across multiple scientific fields.

Properties

CAS No.

55493-64-6

Molecular Formula

C13H16Cl4O2

Molecular Weight

346.1 g/mol

IUPAC Name

2-but-2-en-2-yl-1,4,5,6-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C13H16Cl4O2/c1-5-7(2)8-6-11(16)9(14)10(15)12(8,17)13(11,18-3)19-4/h5-6,9-10H,1-4H3

InChI Key

FKDDBMQLQHIRSL-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C1=CC2(C(C(C1(C2(OC)OC)Cl)Cl)Cl)Cl

Origin of Product

United States

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